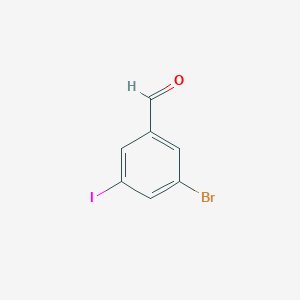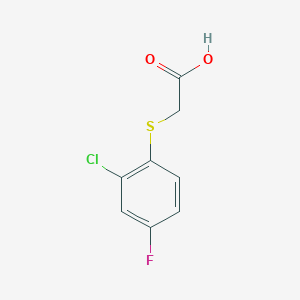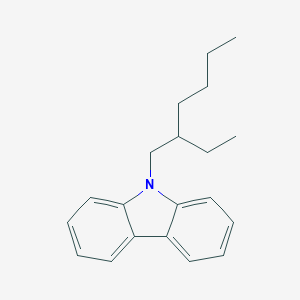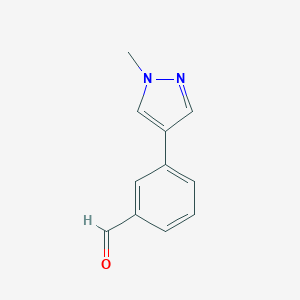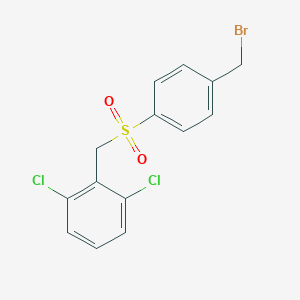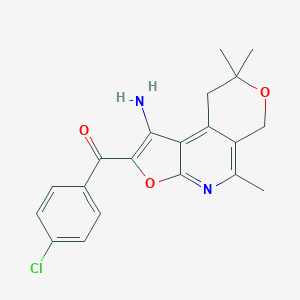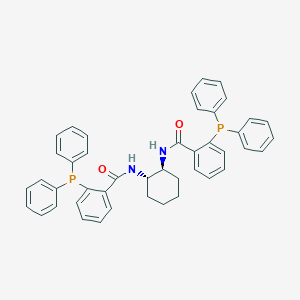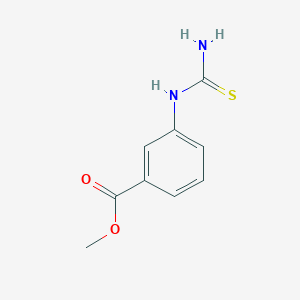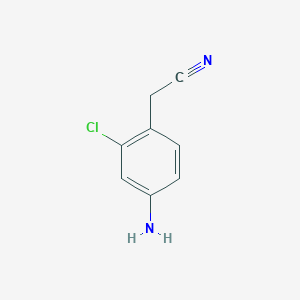
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. This compound is also known as Chlorprothixene Morpholine Salt and is synthesized by combining glycine and chlorprothixene with morpholine. In
Aplicaciones Científicas De Investigación
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) has been extensively studied for its potential applications in various fields. One of the significant areas of research is its use as a potential antipsychotic drug. Studies have shown that this compound has a potent antipsychotic effect and can be used to treat various mental health disorders such as schizophrenia and bipolar disorder.
Mecanismo De Acción
The mechanism of action of Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is not entirely understood. However, it is believed to work by blocking certain receptors in the brain, including dopamine and serotonin receptors. This action helps to reduce the symptoms of mental health disorders such as hallucinations, delusions, and mood swings.
Biochemical and Physiological Effects:
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. This action helps to improve mood and reduce the symptoms of mental health disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is its potent antipsychotic effect. This makes it a valuable tool for studying the underlying mechanisms of mental health disorders and developing new treatments. However, there are also limitations to using this compound in lab experiments. It can be challenging to control the dosage and ensure consistent results, and there may be ethical concerns regarding the use of antipsychotic drugs in animal studies.
Direcciones Futuras
There are several future directions for research on Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1). One area of interest is its potential use in combination with other drugs to enhance its antipsychotic effect. Another direction is to explore its potential applications in other fields, such as cancer research and pain management. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. Its potent antipsychotic effect makes it a valuable tool for studying the underlying mechanisms of mental health disorders and developing new treatments. Further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. with morpholine (1:1) involves the reaction of glycine and chlorprothixene with morpholine in a 1:1 ratio. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is a white crystalline powder.
Propiedades
| 180179-64-0 | |
Fórmula molecular |
C16H17ClN2O5 |
Peso molecular |
352.77 g/mol |
Nombre IUPAC |
2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine |
InChI |
InChI=1S/C12H8ClNO4.C4H9NO/c13-9-10(14-5-8(15)16)12(18)7-4-2-1-3-6(7)11(9)17;1-3-6-4-2-5-1/h1-4,14H,5H2,(H,15,16);5H,1-4H2 |
Clave InChI |
GBXXHPUYVBOCQW-UHFFFAOYSA-N |
SMILES |
C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
SMILES canónico |
C1COCCN1.C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC(=O)O |
| 180179-64-0 | |
Sinónimos |
Glycine, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-, compd. wi th morpholine (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
